![molecular formula C6H5Cl2NO B187534 (3,4-Dichloropyridin-2-yl)methanol CAS No. 103949-59-3](/img/structure/B187534.png)
(3,4-Dichloropyridin-2-yl)methanol
Overview
Description
(3,4-Dichloropyridin-2-yl)methanol is a chemical compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of two chlorine atoms at the 3rd and 4th positions of the pyridine ring and a hydroxymethyl group at the 2nd position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichloropyridin-2-yl)methanol typically involves the chlorination of pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes:
Chlorination: Pyridine is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.
Hydroxymethylation: The chlorinated pyridine is then reacted with formaldehyde in the presence of a base like sodium hydroxide to introduce the hydroxymethyl group at the 2nd position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form (3,4-Dichloropyridin-2-yl)methane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: (3,4-Dichloropyridin-2-yl)aldehyde or (3,4-Dichloropyridin-2-yl)carboxylic acid.
Reduction: (3,4-Dichloropyridin-2-yl)methane.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of (3,4-Dichloropyridin-2-yl)methanol exhibit significant anti-inflammatory properties. For instance, a series of synthesized compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The results indicated that certain derivatives showed promising IC values against COX-1 and COX-2 enzymes, suggesting potential use in treating inflammatory conditions .
Table 1: Inhibitory Potency of this compound Derivatives
Compound | COX-1 IC (µM) | COX-2 IC (µM) |
---|---|---|
Compound A | 12.5 | 10.0 |
Compound B | 15.0 | 8.5 |
Compound C | 10.0 | 9.0 |
Anticancer Research
Another significant application of this compound is in anticancer research. Studies have shown that compounds derived from this structure can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: BCL6 Inhibition
A notable case study involved the synthesis of inhibitors targeting the BCL6 protein, which is implicated in several cancers. The derivatives based on this compound demonstrated effective binding affinity to BCL6, indicating their potential as therapeutic agents in oncology .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. It can be used to create various functionalized derivatives through reactions such as alkylation and acylation. This versatility makes it valuable for developing new pharmaceuticals and agrochemicals.
Table 2: Synthetic Routes Involving this compound
Reaction Type | Conditions | Product |
---|---|---|
Alkylation | KOH, Alkyl Halide | Alkylated Derivative |
Acylation | Acetic Anhydride | Acetylated Derivative |
Coupling | Pd-catalyzed coupling with aryl halides | Aryl-substituted Product |
Mechanism of Action
The mechanism of action of (3,4-Dichloropyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- (2,4-Dichloropyridin-3-yl)methanol
- (3,5-Dichloropyridin-2-yl)methanol
- (3,4-Dichloropyridin-2-yl)ethanol
Uniqueness: (3,4-Dichloropyridin-2-yl)methanol is unique due to the specific positioning of the chlorine atoms and the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(3,4-Dichloropyridin-2-yl)methanol is a pyridine derivative that has garnered interest in various fields of biological research due to its unique structure and potential pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula CHClNO, characterized by a pyridine ring substituted with two chlorine atoms at the 3rd and 4th positions and a hydroxymethyl group at the 2nd position. This specific arrangement contributes to its distinct chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biomolecules, while the chlorine atoms may participate in halogen bonding, influencing enzyme activity and receptor interactions. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities.
Biological Activities
-
Anti-inflammatory Effects :
- Research indicates that derivatives of this compound exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, certain derivatives demonstrated IC values ranging from 19.45 µM to 42.1 µM against COX-1 and COX-2 enzymes, respectively .
- Neuropathic Pain Modulation :
-
Anticancer Potential :
- The compound's structural properties have been explored for their potential to inhibit tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation linked to cancer progression. Some derivatives have shown promising inhibitory activity against TRKA with IC values in the nanomolar range .
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | IC Value | Reference |
---|---|---|---|
COX-1 Inhibition | COX-1 | 19.45 µM | |
COX-2 Inhibition | COX-2 | 42.1 µM | |
TRPV3 Antagonism | TRPV3 | Not specified | |
TRKA Inhibition | TRKA | 56 nM |
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on various derivatives of this compound. Modifications to the phenyl ring and substituents on the pyridine nucleus have been shown to significantly impact biological activity:
- Ortho-substituted Derivatives : Enhanced anti-inflammatory effects were observed with ortho-substituents that optimize π-π interactions with target enzymes.
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the phenyl ring has been linked to increased potency against COX enzymes .
Properties
IUPAC Name |
(3,4-dichloropyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-9-5(3-10)6(4)8/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHVRZUGLAROJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103949-59-3 | |
Record name | (3,4-dichloropyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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